N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide
CAS No.:
Cat. No.: VC15460756
Molecular Formula: C19H22N2O3S
Molecular Weight: 358.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H22N2O3S |
|---|---|
| Molecular Weight | 358.5 g/mol |
| IUPAC Name | N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide |
| Standard InChI | InChI=1S/C19H22N2O3S/c1-13-4-9-19-18(12-13)17(14(2)21-19)10-11-20-25(22,23)16-7-5-15(24-3)6-8-16/h4-9,12,20-21H,10-11H2,1-3H3 |
| Standard InChI Key | KDEXFCQTLFHMMO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)NC(=C2CCNS(=O)(=O)C3=CC=C(C=C3)OC)C |
Introduction
Chemical Structure and Physicochemical Properties
The core structure of N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide integrates two pharmacologically significant motifs: a 2,5-dimethylindole system and a para-methoxybenzenesulfonamide group. The indole nucleus, a heterocyclic aromatic system, contributes to π-π stacking interactions with biological targets, while the sulfonamide group enhances solubility and hydrogen-bonding capacity .
Molecular Architecture
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Indole subunit: The 2,5-dimethyl substitution pattern on the indole ring influences electron distribution, with the 2-methyl group inducing steric effects that modulate receptor binding.
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Sulfonamide linker: The sulfonamide (-SO₂NH-) bridge connects the indole ethylamine side chain to the 4-methoxybenzene ring, creating a planar conformation favorable for enzyme interactions .
Physicochemical Profile
Based on structural analogs, key properties include:
| Property | Value/Description |
|---|---|
| Molecular Formula | C₂₀H₂₄N₂O₃S (inferred) |
| Molecular Weight | ~388.5 g/mol |
| Solubility | Moderate in polar aprotic solvents |
| logP (Partition Coefficient) | Estimated 2.8-3.5 |
The methoxy group enhances lipophilicity compared to non-substituted benzenesulfonamides, potentially improving blood-brain barrier permeability .
Synthesis and Reactivity
Synthetic Pathways
While explicit protocols for this compound are unavailable in published literature, its synthesis likely follows established indole-sulfonamide coupling strategies:
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Indole core formation: Fischer indole synthesis using 2,5-dimethylphenylhydrazine and a suitable ketone precursor.
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Ethylamine side chain introduction: Alkylation of the indole nitrogen with 1,2-dibromoethane under basic conditions .
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Sulfonamide conjugation: Reaction of the primary amine with 4-methoxybenzenesulfonyl chloride in dichloromethane with triethylamine .
Critical challenges include regioselective control during indole formation and minimizing sulfonamide hydrolysis during purification.
Chemical Reactivity
The compound’s reactivity profile includes:
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Acid-base behavior: The sulfonamide proton (N-H) exhibits weak acidity (pKa ~10), enabling salt formation with strong bases .
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Electrophilic substitution: The indole’s C3 position remains susceptible to electrophilic attack despite methyl substitution, permitting further derivatization.
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Oxidative degradation: The methoxy group may undergo demethylation under strong oxidative conditions, necessitating inert atmosphere storage.
Structural Analogs and Structure-Activity Relationships
Comparative analysis reveals critical structure-activity trends:
Key observations:
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Methylation: 2,5-Dimethyl substitution increases logP by 0.8 units versus non-methylated analogs, correlating with improved blood-brain barrier permeability.
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Halogenation: Fluorine substitution at C5 enhances anticancer activity but reduces aqueous solubility by 40%.
Interaction Studies and Pharmacokinetics
Protein Binding
Plasma protein binding for indole sulfonamides typically exceeds 90%, with human serum albumin affinity (Kd = 1.2 µM) mediated by Sudlow site II interactions . The 2,5-dimethyl groups may alter binding kinetics through steric effects.
Metabolic Pathways
In vitro hepatic microsome studies of analogs indicate:
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Phase I metabolism: CYP3A4-mediated O-demethylation of the methoxy group (t₁/₂ = 45 min).
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Phase II metabolism: Glucuronidation of the sulfonamide nitrogen (20% total clearance) .
Toxicity Profile
Preliminary toxicity data for structural analogs show:
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Acute toxicity: LD₅₀ > 500 mg/kg (mouse, oral)
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Genotoxicity: Negative in Ames test up to 1 mM
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